N-(2,5-dioxopyrrolidin-3-yl)benzamide N-(2,5-dioxopyrrolidin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 305-86-2
VCID: VC18529309
InChI: InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16)
SMILES:
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

N-(2,5-dioxopyrrolidin-3-yl)benzamide

CAS No.: 305-86-2

Cat. No.: VC18529309

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dioxopyrrolidin-3-yl)benzamide - 305-86-2

Specification

CAS No. 305-86-2
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name N-(2,5-dioxopyrrolidin-3-yl)benzamide
Standard InChI InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16)
Standard InChI Key YXRORANDLJEXTG-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

N-(2,5-Dioxopyrrolidin-3-yl)benzamide consists of a benzamide group (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2) attached to the 3-position of a pyrrolidine-2,5-dione ring (succinimide derivative). The IUPAC name is N-(2,5-dioxopyrrolidin-3-yl)benzamide, and its canonical SMILES string is C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2\text{C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2} . The compound’s planar benzamide group and rigid succinimide ring contribute to its unique electronic and steric properties, which influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight218.21 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable Bonds3
Topological Polar Surface Area66.7 Ų
logP (Partition Coefficient)0.672 (predicted)

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via condensation reactions. One method involves reacting benzoyl chloride with 3-aminopyrrolidine-2,5-dione in the presence of a base. Alternatively, a scalable approach utilizes succinic anhydride and benzohydrazide under acidic conditions:

Benzohydrazide+Succinic AnhydrideAcetic Acid, ΔN-(2,5-Dioxopyrrolidin-3-yl)benzamide\text{Benzohydrazide} + \text{Succinic Anhydride} \xrightarrow{\text{Acetic Acid, Δ}} \text{N-(2,5-Dioxopyrrolidin-3-yl)benzamide}

This method yields the product in ~83% purity after recrystallization from methanol . Recent advances in iodide-catalyzed amide synthesis (e.g., using NaI\text{NaI}) offer improved efficiency for analogous succinimide derivatives .

Physicochemical Properties

Solubility and Stability

N-(2,5-Dioxopyrrolidin-3-yl)benzamide exhibits limited water solubility (logSw3.17\log S_w \approx -3.17) but is soluble in polar aprotic solvents like DMSO and DMF . It remains stable under ambient conditions but may hydrolyze in strongly acidic or basic environments due to the labile amide bond .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 3280 cm1^{-1} (N–H stretch), 1705 cm1^{-1} (C=O amide), 1660 cm1^{-1} (C=O succinimide) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.45 (s, 1H, NH), 7.85–7.82 (m, 2H, Ar–H), 7.52–7.48 (m, 3H, Ar–H), 4.35–4.30 (m, 1H, pyrrolidine-H), 3.20–3.15 (m, 2H, pyrrolidine-H), 2.75–2.70 (m, 2H, pyrrolidine-H) .

Pharmacological and Biological Activities

Biopharmaceutical Applications

A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB), enhances monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures by increasing intracellular ATP levels and glucose uptake rates . This implies that N-(2,5-dioxopyrrolidin-3-yl)benzamide derivatives may serve as metabolic modulators in biomanufacturing .

Table 2: Comparative Bioactivity of Succinimide Derivatives

CompoundActivityMechanism
MPPB ↑ Monoclonal antibody productionATP modulation, glucose uptake
Ethosuximide AnticonvulsantT-type Ca2+^{2+} channel block
Lacosamide AntiepilepticNa+^+ channel stabilization

Research Applications

Organic Synthesis

The compound serves as a building block in palladium-catalyzed C–H activation reactions. For example, benzamide derivatives undergo site-selective alkylation with maleimides to yield complex heterocycles .

Structural Modifications

Derivatization at the pyrrolidine nitrogen or benzamide aromatic ring has produced compounds with enhanced bioactivity. For instance, chloro- and methoxy-substituted analogs show improved logP values and target affinity .

Future Perspectives

Further studies should explore:

  • Mechanistic Insights: Elucidate the compound’s interaction with biological targets using crystallography or molecular docking.

  • Structure-Activity Relationships (SAR): Optimize substituents to enhance solubility and potency.

  • In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models.

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